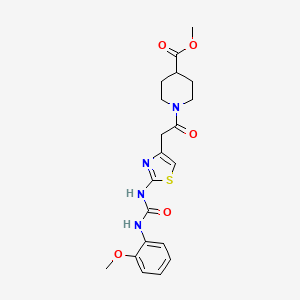

5-メチル-1-フェニル-1H-1,2,3-トリアゾール-4-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

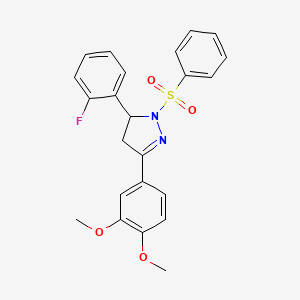

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .

Synthesis Analysis

The synthesis of triazole derivatives has been extensively studied . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Chemical Reactions Analysis

Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .科学的研究の応用

- 抗がん剤: 研究者は、アミド結合との構造的類似性から、1,2,3-トリアゾールを潜在的な抗がん剤として検討してきました。 一部の誘導体は、がん細胞に対して有望な活性を示しています .

- 抗真菌活性: 合成された1,2,3-トリアゾールは、Candida albicansやRhizopus oryzaeなどの菌株に対する抗真菌活性を試験されています .

- クリック反応: 1,2,3-トリアゾールは、銅触媒Huisgen 1,3-双極子環状付加反応による容易な合成により、クリックケミストリーで広く使用されています。 このアプローチにより、生体分子の効率的な生体複合化と標識が可能になります .

- 高分子の修飾: 1,2,3-トリアゾールは、機能性高分子の構成要素として役立ちます。 高い化学的安定性と芳香族特性により、高分子化学において価値があります .

- 蛍光プローブ: 1,2,3-トリアゾールは、細胞イメージングやバイオセンシングアプリケーション用の蛍光プローブに組み込むことができます。 そのユニークな特性により、生物学的プロセスを可視化するために適しています .

創薬と医薬品化学

クリックケミストリーと生体複合化

材料科学と高分子化学

超分子化学と宿主-ゲスト系

蛍光イメージングとセンサー

有機触媒反応と合成方法論

要約すると、5-メチル-1-フェニル-1H-1,2,3-トリアゾール-4-カルバルデヒドは、創薬から材料科学まで、さまざまな分野で有望です。 その多様な用途は、この複素環骨格が科学研究において重要なものであることを示しています . 特定のアプリケーションに関する詳細な情報が必要な場合は、お気軽にお問い合わせください! 😊

将来の方向性

Triazoles have shown versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, the future directions for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde could include further exploration of its potential biological activities and applications in medicinal chemistry.

作用機序

Target of Action

Triazole compounds, which include 5-methyl-1-phenyl-1h-1,2,3-triazole-4-carbaldehyde, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

The mode of action of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with these targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can result in changes in the function of the target, leading to the observed biological effects.

Biochemical Pathways

It is known that triazole derivatives can inhibit the carbonic anhydrase-ii enzyme , which plays a crucial role in various physiological processes, including respiration, acid-base balance, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid.

Result of Action

It is known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生化学分析

Biochemical Properties

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, due to its triazole core, can interact with a variety of enzymes and receptors, showing versatile biological activities

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-methyl-1-phenyltriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHSSIQEGMRVGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2388945.png)

![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)

![tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)

![1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2388955.png)

![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B2388956.png)

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol](/img/structure/B2388958.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)